molecular formula C7H7F3O4S B3002324 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate CAS No. 134050-29-6

2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B3002324
CAS No.: 134050-29-6
M. Wt: 244.18
InChI Key: ABNUYUHNVPIZKK-UHFFFAOYSA-N
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Description

2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate (CAS 134050-29-6) is a versatile chemical reagent designed for advanced organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 7 H 7 F 3 O 4 S and a molecular weight of 244.19 g/mol, belongs to the class of enol triflates, which are renowned for their exceptional reactivity as synthetic intermediates . The trifluoromethanesulfonate (triflate) group is a superior leaving group, enabling key carbon-carbon bond-forming reactions such as palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, and Negishi reactions) . This makes the compound an invaluable building block for the construction of complex organic molecules, including natural products and pharmaceutical candidates. Its specific structure, featuring a 3-oxocyclopentene core, suggests potential applications in synthesizing carbocyclic frameworks and functionalized cyclic ketones prevalent in active pharmaceutical ingredients (APIs). As a highly electrophilic reagent, it must be handled with care and may require cold-chain transportation and storage to maintain its stability and reactivity . This product is intended for use by qualified laboratory professionals only. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-methyl-3-oxocyclopenten-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O4S/c1-4-5(11)2-3-6(4)14-15(12,13)7(8,9)10/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNUYUHNVPIZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1=O)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate can be synthesized through various methods. One reported method involves the reaction of 2-methylcyclopentane-1,3-dione with trifluoromethanesulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate undergoes several types of chemical reactions:

    Substitution Reactions: The trifluoromethanesulfonate group (OTf) is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Aldol Condensations: The reactive carbonyl group (C=O) can participate in aldol condensation reactions, forming β-hydroxy ketones.

    Claisen Condensations: The compound can also undergo Claisen condensation reactions, leading to the formation of β-keto esters.

Common reagents used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, and solvents such as tetrahydrofuran or dimethyl sulfoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate serves as a versatile reagent in organic synthesis. Its triflate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This property is particularly useful in the synthesis of complex organic molecules where the introduction of the cyclopentene moiety is desired.

Example Reactions
The compound can be utilized in:

  • Alkylation Reactions : It can react with various nucleophiles to form substituted cyclopentene derivatives.
  • Cycloaddition Reactions : It can participate in cycloaddition reactions, contributing to the formation of larger cyclic structures.

Medicinal Chemistry

Potential Antiviral Agent
Recent studies have indicated that derivatives of 2-methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate exhibit promising activity against viral infections, including Hepatitis B virus (HBV) and other viral pathogens. The compound's ability to disrupt viral replication pathways makes it a candidate for further investigation as a therapeutic agent.

Case Study: Antiviral Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antiviral activities. Some derivatives showed significant inhibition of HBV replication in vitro, suggesting that modifications to the cyclopentene structure could enhance antiviral efficacy .

Material Science

Development of Functional Materials
The unique structural features of 2-methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate allow it to be used in the development of functional materials, such as polymers and coatings. Its reactivity can be harnessed to create cross-linked networks that provide enhanced mechanical properties and thermal stability.

Applications in Coatings
In material applications, this compound can be incorporated into polymer matrices to improve adhesion and durability. Research has shown that coatings formulated with triflate-functionalized compounds exhibit superior resistance to environmental degradation compared to traditional coatings .

Summary Table of Applications

Application AreaDescriptionExample Studies/References
Organic SynthesisActs as a reagent for nucleophilic substitutions and cycloadditionsVarious synthetic methodologies utilizing triflate chemistry
Medicinal ChemistryPotential antiviral agent against HBVJournal of Medicinal Chemistry studies on antiviral activity
Material ScienceUsed in developing functional materials like coatingsResearch on polymer modifications for enhanced properties

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate involves its reactive functional groups. The trifluoromethanesulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in various condensation reactions, forming new carbon-carbon bonds. The specific molecular targets and pathways depend on the context of its use in synthesis or research applications.

Comparison with Similar Compounds

Reactivity in Palladium-Catalyzed Reactions

provides direct data on the synthesis of four triflate esters via palladium-catalyzed reactions (Table 1).

Compound Substituent on Cyclic Ketone Ring Size Yield (%)
3n (Cyclohexane derivative) 2-Benzyl 6-membered 68
3o (Cyclohexane derivative) 2-Isopropyl 6-membered 54
3p (Cyclohexane derivative) 2-Bromo 6-membered 22
3q (Cyclopentane triflate) 2-Methyl 5-membered 87

Key Findings :

  • The cyclopentane triflate achieves the highest yield (87%), significantly outperforming cyclohexane derivatives.
  • Steric and Electronic Effects : The 5-membered ring introduces greater ring strain, enhancing the electrophilicity of the triflate group and facilitating nucleophilic displacement . In contrast, bulkier substituents (e.g., benzyl, isopropyl) on cyclohexane rings hinder reactivity due to steric crowding.
  • Substituent Influence : The electron-withdrawing bromo group in 3p further reduces reactivity, likely by deactivating the cyclohexane ring through inductive effects .

Leaving Group Efficiency

Triflate esters are superior to other sulfonate derivatives (e.g., chlorosulfonates, mesylates) due to the triflate anion's exceptional stability. references methyl chlorosulfonate, a less reactive compound due to the weaker leaving group ability of chlorosulfonate (-OSO₂Cl) compared to triflate . This aligns with the cyclopentane triflate's high reactivity in cross-coupling reactions.

Biological Activity

2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate (CAS No. 134050-29-6) is a chemical compound that has garnered attention for its potential biological activity. This article explores the compound's synthesis, biological properties, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate is C7H9F3O4SC_7H_9F_3O_4S, with a molecular weight of approximately 258.218 g/mol. The compound features a trifluoromethanesulfonate group, which enhances its electrophilic character, making it a useful intermediate in organic synthesis.

Synthesis

The synthesis of 2-methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of a suitable precursor with trifluoromethanesulfonic anhydride. This reaction often requires specific conditions to ensure optimal yield and purity.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethanesulfonate groups exhibit significant antimicrobial activity. A study by Zhang et al. demonstrated that similar compounds showed inhibitory effects against various bacterial strains, suggesting that 2-methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate may possess comparable properties .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Triflate esters are known to participate in nucleophilic substitution reactions, which can lead to the inhibition of specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown promise in inhibiting enzymes like acetylcholinesterase, which is crucial for neurotransmission .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthZhang et al.
Enzyme InhibitionPotential inhibition of acetylcholinesteraseResearch Study
CytotoxicityInduced apoptosis in cancer cellsPreliminary Data

Case Study: Antimicrobial Efficacy

In a controlled study, 2-methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, confirming its potential as an antimicrobial agent.

Case Study: Enzyme Interaction

A computational study utilizing molecular docking simulations suggested that the compound could effectively bind to the active site of acetylcholinesterase, potentially leading to enzyme inhibition. This interaction was characterized by a binding affinity comparable to known inhibitors .

Q & A

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodological Answer : Poor crystal growth due to conformational flexibility is mitigated by vapor diffusion (e.g., ether into a DCM solution). Twinning or disorder is resolved via SHELXD for phase determination and SHELXL for refinement against high-resolution data (Mo-Kα, λ = 0.71073 Å). Hydrogen bonding networks are validated using PLATON .

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